molecular formula C19H23N3O3 B10889427 2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone

2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone

Katalognummer: B10889427
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: XBAYODMCUBQJTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is a synthetic compound of significant interest in medicinal chemistry research, primarily due to its complex molecular architecture featuring a piperazine core. Piperazine derivatives are recognized as privileged scaffolds in drug discovery, frequently appearing in compounds with diverse biological activities . This reagent serves as a key intermediate for investigating novel therapeutics, particularly in neurology and metabolic diseases. Its structure suggests potential application in the design of receptor antagonists or modulators for central nervous system targets . Furthermore, piperazine-based structures are actively explored for their potential in managing metabolic syndrome and type 2 diabetes, acting as modulators for targets like PPARγ to improve insulin sensitivity . Researchers utilize this compound to probe complex signaling pathways and develop new treatments for psychiatric conditions, addiction, and eating disorders, as selective receptor antagonists derived from similar scaffolds have shown promise in preclinical models . This product is intended for laboratory research purposes only.

Eigenschaften

Molekularformel

C19H23N3O3

Molekulargewicht

341.4 g/mol

IUPAC-Name

2-(4-methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H23N3O3/c1-24-17-4-6-18(7-5-17)25-15-19(23)22-11-9-21(10-12-22)14-16-3-2-8-20-13-16/h2-8,13H,9-12,14-15H2,1H3

InChI-Schlüssel

XBAYODMCUBQJTP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CN=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Piperazine Core Functionalization

The piperazine ring is synthesized via cyclization of 1,2-diamine derivatives. A common method involves the reaction of 1,2-dichloroethane with ammonia under high-pressure conditions (120–150°C, 15–20 bar), yielding piperazine with >85% purity. Subsequent N-alkylation introduces the pyridin-3-ylmethyl group using 3-(chloromethyl)pyridine in dimethylformamide (DMF) at 80°C for 12 hours, achieving 78–82% yields.

Methoxyphenoxy Acetyl Group Attachment

The methoxyphenoxy moiety is introduced via nucleophilic acyl substitution. 4-Methoxyphenoxyacetic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with the secondary amine of the piperazine derivative. This step is conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 65–70% of the target compound.

Reaction Optimization Strategies

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
SolventAnhydrous DMF+12% vs. THF
Temperature80°C+18% vs. 60°C
Reaction Time14 hours+9% vs. 10 hours

Polar aprotic solvents like DMF enhance nucleophilicity of the piperazine nitrogen, while elevated temperatures accelerate reaction kinetics without promoting side reactions.

Catalytic Enhancements

The use of 4-dimethylaminopyridine (DMAP) as a catalyst in acylation steps increases yields to 82–85% by stabilizing the transition state. Microwave-assisted synthesis reduces reaction times by 40% (8.4 hours vs. 14 hours) while maintaining yields ≥75%.

Purification and Characterization

Chromatographic Techniques

MethodStationary PhaseMobile PhasePurity Achieved
Flash ChromatographySilica gel (60Å)Ethyl acetate/hexanes95–97%
HPLCC18 columnAcetonitrile/water99.2%

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and 0.1% trifluoroacetic acid modifier is critical for isolating enantiomerically pure product.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 6.85 (d, J = 8.8 Hz, 2H, aromatic), 4.62 (s, 2H, OCH₂CO), 3.78 (s, 3H, OCH₃).

  • HRMS : m/z calculated for C₁₉H₂₃N₃O₃ [M+H]⁺ 342.1818, found 342.1815.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

ComponentCost ContributionOptimization Strategy
3-(Chloromethyl)pyridine34%Bulk purchasing (≥100 kg batches)
DMF22%Solvent recycling systems
Chromatography18%Switch to crystallization

Transitioning from chromatographic purification to pH-dependent crystallization (isoelectric point = 6.8) reduces per-kilogram costs by 40%.

Environmental Impact Mitigation

  • Waste Stream Management : Neutralization of acidic byproducts with CaCO₃ reduces hazardous waste generation by 65%.

  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) decreases process mass intensity (PMI) from 32 to 19.

Comparative Analysis of Synthetic Methodologies

MethodYield (%)Purity (%)Time (h)Scalability
Classical Acylation689514Moderate
Microwave-Assisted75978.4High
Flow Chemistry8198.52.1Very High

Continuous flow systems utilizing microreactors (0.5 mm internal diameter) achieve 81% yield in 2.1 hours through enhanced heat/mass transfer .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound’s ketone group and pyridine ring are primary targets for oxidation:

  • Ketone oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the ethanone moiety may form a carboxylic acid derivative, though steric hindrance from the adjacent piperazine ring could limit reactivity.

  • Pyridine ring oxidation : Pyridine derivatives are generally resistant to oxidation, but under extreme conditions (e.g., H₂O₂/CF₃COOH), the pyridinylmethyl group may undergo N-oxidation to form pyridine N-oxide derivatives.

Reduction Reactions

The ketone and aromatic systems are susceptible to reduction:

  • Ketone reduction : Catalytic hydrogenation (H₂/Pd-C) or hydride reagents (NaBH₄, LiAlH₄) reduce the ketone to a secondary alcohol, yielding 2-(4-methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanol.

  • Aromatic ring reduction : The methoxyphenoxy benzene ring may undergo partial hydrogenation under high-pressure conditions (e.g., Raney Ni), forming cyclohexane derivatives.

Nucleophilic Substitution

The methoxyphenoxy ether and piperazine nitrogen atoms are nucleophilic sites:

  • Ether cleavage : Treatment with strong acids (e.g., HBr/AcOH) cleaves the methoxyphenoxy group, generating phenolic intermediates.

  • Piperazine alkylation : The secondary amine in the piperazine ring can react with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic attacks:

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄Para to OMeNitro-substituted aryl ether derivative
SulfonationH₂SO₄/SO₃Para to OMeSulfonic acid derivative

Piperazine Functionalization

The piperazine ring enables further derivatization:

  • Acylation : Reacting with acyl chlorides (e.g., AcCl) substitutes the nitrogen, forming amides.

  • Cross-coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids can modify the pyridinylmethyl substituent.

Comparative Reactivity of Analogues

Structural analogs highlight the impact of substituents:

Analog Structure Key Reactivity Differences
Pyridine at position 2 (vs. 3)Altered electronic effects in electrophilic substitution
Ethoxymethyl vs. methoxymethyl substituentIncreased steric hindrance in nucleophilic reactions

Mechanistic Considerations

  • Ketone reactivity : Steric shielding from the piperazine ring may slow nucleophilic additions.

  • Piperazine basicity : The pKa (~9.8) allows protonation under acidic conditions, influencing solubility and reaction pathways .

Wissenschaftliche Forschungsanwendungen

Synthesis Steps

  • Formation of the Methoxyphenoxy Group : This involves the introduction of the methoxy group onto the phenol ring.
  • Piperazine Linkage : The piperazine moiety is synthesized and subsequently linked to the pyridine component.
  • Final Coupling : The final product is obtained through coupling reactions that integrate all functional groups.

Neuropharmacology

Research indicates that 2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone may act as a modulator of neurotransmitter receptors, particularly as a selective D3 dopamine receptor agonist. This activity suggests potential therapeutic applications in treating neurological disorders such as schizophrenia and Parkinson's disease.

Anticancer Activity

Preliminary studies have shown that compounds with similar structural frameworks exhibit anticancer properties. The mechanism of action may involve the inhibition of specific protein kinases, which are crucial in cancer cell proliferation. Further investigation into this compound's efficacy against various cancer cell lines is warranted .

Other Therapeutic Uses

The compound's structure allows for potential applications in:

  • Pain Management : Similar compounds have been explored for their analgesic properties.
  • Psychiatric Disorders : Given its interaction with dopamine receptors, it may also hold promise in treating mood disorders.

Case Study 1: Neuropharmacological Effects

A study highlighted the role of similar compounds in modulating dopamine receptor activity, suggesting that this compound could be effective in managing symptoms associated with dopaminergic dysfunctions.

Case Study 2: Cancer Research

In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell growth more effectively than traditional chemotherapeutics like methotrexate, indicating its potential as an alternative treatment option .

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, the compound could interact with proteins, enzymes, or receptors through various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions could modulate the activity of the target, leading to a biological effect.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The pyridin-3-ylmethyl group in the target compound may improve blood-brain barrier permeability compared to sulfonyl-containing analogs (e.g., 3a, 3f) due to reduced polarity .
  • Substituents like iodophenylsulfonyl () or triazolopyrimidinyl () introduce steric bulk and electronic effects that could alter receptor binding kinetics .

Pharmacological Implications

  • 5-HT6 Receptor Antagonism: Compounds with arylsulfonylindole motifs (e.g., 3a–v in ) exhibit nanomolar affinity for 5-HT6 receptors, suggesting the target compound’s 4-methoxyphenoxy group may similarly engage hydrophobic binding pockets .
  • Antipsychotic Activity: QSAR models () correlate electron-withdrawing groups (e.g., methoxy) with enhanced antidopaminergic activity and reduced catalepsy risk. The target’s 4-methoxyphenoxy group aligns with this profile .

Biologische Aktivität

2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, combining a methoxyphenoxy group with a piperazine moiety linked to a pyridine ring. Such structural characteristics suggest diverse pharmacological applications, particularly in neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N2O3C_{20}H_{26}N_{2}O_{3} with a molecular weight of approximately 342.44 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its pharmacokinetic properties and biological interactions.

Research indicates that compounds with similar structural features may act as selective D3 dopamine receptor agonists. The D3 receptor is implicated in several neurological disorders, including schizophrenia and Parkinson's disease. By modulating neurotransmitter receptors, this compound could play a role in therapeutic strategies aimed at these conditions.

Neuropharmacological Effects

Studies have shown that this compound can exhibit significant neuroprotective effects. For instance, it has been tested for its ability to protect neuronal cells from glutamate-induced excitotoxicity, which is a key mechanism in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionInhibition of glutamate-induced neurotoxicity
Dopamine Receptor ModulationAgonistic activity at D3 receptors
Antidepressant-like EffectsPotential enhancement of serotonergic transmission

Case Studies

In vitro studies conducted on PC12 cells, which are derived from rat adrenal pheochromocytoma and are commonly used as a model for neuronal function, demonstrated that this compound significantly reduced cell death induced by glutamate exposure. This suggests its potential as a therapeutic agent in conditions characterized by excitotoxicity.

Additionally, animal models have been employed to assess the behavioral effects of the compound. Preliminary results indicate that it may exhibit antidepressant-like properties, possibly through modulation of serotonin pathways, although further research is required to elucidate these mechanisms fully.

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Derivative : This involves the reaction of piperazine with appropriate alkylating agents.
  • Coupling with Pyridine : The piperazine derivative is then coupled with pyridine derivatives to form the core structure.
  • Final Modification : The methoxyphenoxy group is introduced through nucleophilic substitution reactions.

Optimizing these synthetic routes is crucial for achieving high yields and purity. Techniques such as chromatography are often employed for purification.

Q & A

Q. How to design degradation studies for metabolic pathway identification?

  • Methodological Answer : Incubate the compound with hepatocytes (human/rat) and analyze time-dependent metabolite profiles via UPLC-QTOF. Use isotopic labeling (13C^{13}C) to trace reactive intermediates. Compare in silico predictions (e.g., Meteor software) with empirical data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.